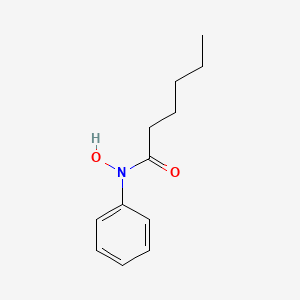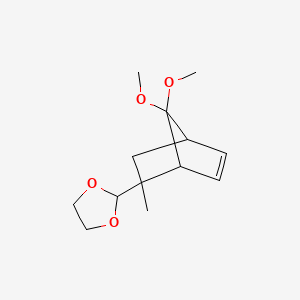
5-(1,3-Dioxolan-2-yl)-5-methyl-2-norbornen-7-one dimethyl acetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-Dioxolan-2-yl)-5-methyl-2-norbornen-7-one dimethyl acetal is a complex organic compound that features a dioxolane ring fused with a norbornene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-yl)-5-methyl-2-norbornen-7-one dimethyl acetal typically involves the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. Common catalysts include toluenesulfonic acid or Lewis acids like zirconium tetrachloride . The reaction is often carried out under reflux conditions with continuous removal of water to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more robust and scalable methods, such as the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of molecular sieves or orthoesters can also aid in the efficient removal of water during the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,3-Dioxolan-2-yl)-5-methyl-2-norbornen-7-one dimethyl acetal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminium hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dioxolane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles such as organolithium or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .
Applications De Recherche Scientifique
5-(1,3-Dioxolan-2-yl)-5-methyl-2-norbornen-7-one dimethyl acetal has several applications in scientific research:
Mécanisme D'action
The mechanism by which 5-(1,3-Dioxolan-2-yl)-5-methyl-2-norbornen-7-one dimethyl acetal exerts its effects involves the formation of a stable acetal linkage, which protects carbonyl groups from unwanted reactions. This stability is crucial in multi-step synthetic processes where selective protection and deprotection of functional groups are required . The molecular targets and pathways involved depend on the specific application and the nature of the compound it is interacting with.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxane: Another cyclic acetal with similar protective properties but different ring size and stability.
1,3-Dioxolane: A simpler analog with a smaller ring size, often used in similar applications.
Benzo[d][1,3]dioxole: Contains a benzene ring fused with a dioxolane ring, used in the synthesis of various organic compounds.
Uniqueness
5-(1,3-Dioxolan-2-yl)-5-methyl-2-norbornen-7-one dimethyl acetal is unique due to its fused norbornene structure, which imparts additional rigidity and stability compared to other dioxolane derivatives. This makes it particularly useful in applications requiring robust protective groups and stable intermediates .
Propriétés
Numéro CAS |
31969-68-3 |
|---|---|
Formule moléculaire |
C13H20O4 |
Poids moléculaire |
240.29 g/mol |
Nom IUPAC |
2-(7,7-dimethoxy-2-methyl-2-bicyclo[2.2.1]hept-5-enyl)-1,3-dioxolane |
InChI |
InChI=1S/C13H20O4/c1-12(11-16-6-7-17-11)8-9-4-5-10(12)13(9,14-2)15-3/h4-5,9-11H,6-8H2,1-3H3 |
Clé InChI |
RECSUIPCDMEEJH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2C=CC1C2(OC)OC)C3OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


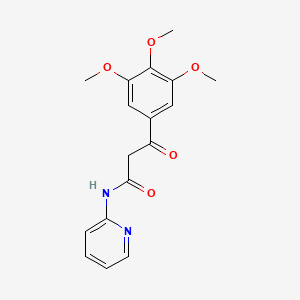
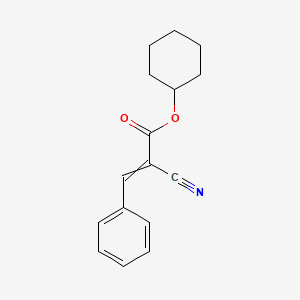
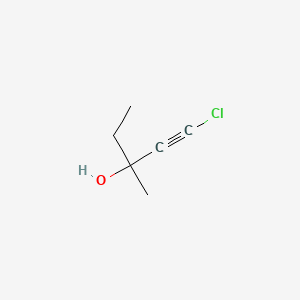
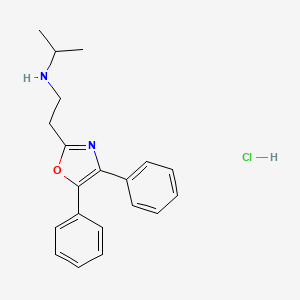
![[5-(dimethylamino)-2-methylphenyl] N-methylcarbamate](/img/structure/B14691655.png)
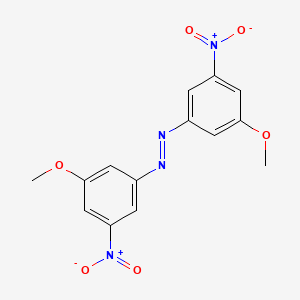
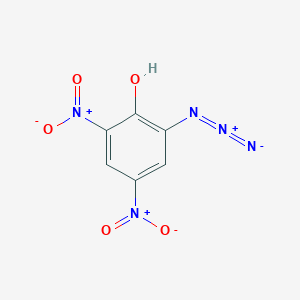
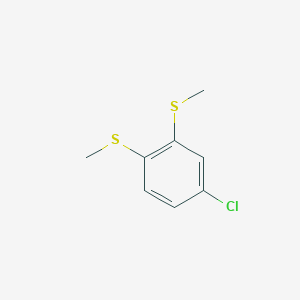

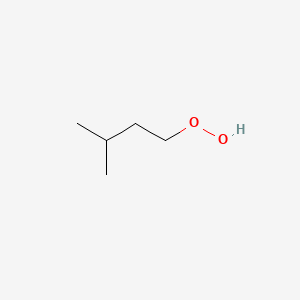
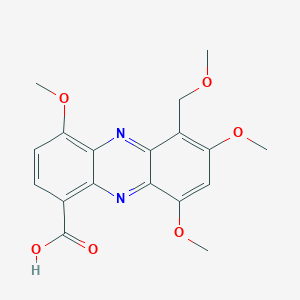
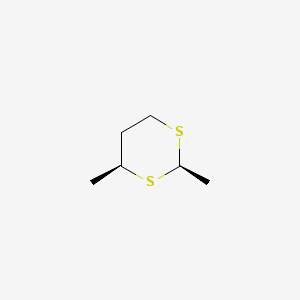
![[2-(hydroxymethyl)-2-methylpentyl] N,N-diethylcarbamate](/img/structure/B14691709.png)
